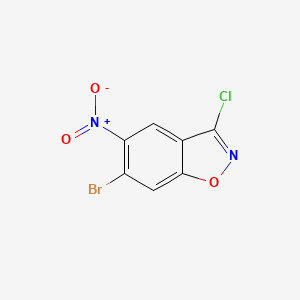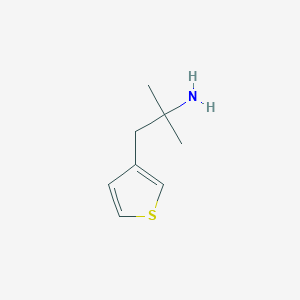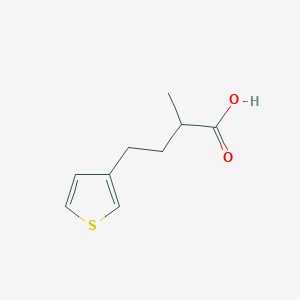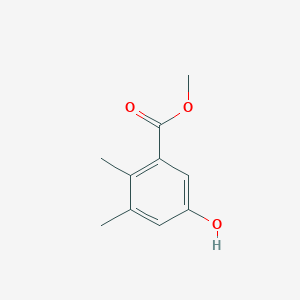![molecular formula C10H9F3O B13520001 2-[4-Methyl-3-(trifluoromethyl)phenyl]oxirane](/img/structure/B13520001.png)
2-[4-Methyl-3-(trifluoromethyl)phenyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-Methyl-3-(trifluoromethyl)phenyl]oxirane is an organic compound characterized by the presence of an oxirane ring attached to a phenyl group substituted with a methyl and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methyl-3-(trifluoromethyl)phenyl]oxirane typically involves the reaction of 4-methyl-3-(trifluoromethyl)phenylmethanol with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the formation of the oxirane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process includes the careful control of temperature, pressure, and reactant concentrations to achieve high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-Methyl-3-(trifluoromethyl)phenyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed through the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the compound.
Substituted Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[4-Methyl-3-(trifluoromethyl)phenyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[4-Methyl-3-(trifluoromethyl)phenyl]oxirane involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to potential biological effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, influencing its interaction with biological membranes and molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-(Trifluoromethyl)phenyl]oxirane
- 2-[4-Methylphenyl]oxirane
- 2-[3-(Trifluoromethyl)phenyl]oxirane
Uniqueness
2-[4-Methyl-3-(trifluoromethyl)phenyl]oxirane is unique due to the presence of both a methyl and a trifluoromethyl group on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds with only one of these groups.
Propriétés
Formule moléculaire |
C10H9F3O |
|---|---|
Poids moléculaire |
202.17 g/mol |
Nom IUPAC |
2-[4-methyl-3-(trifluoromethyl)phenyl]oxirane |
InChI |
InChI=1S/C10H9F3O/c1-6-2-3-7(9-5-14-9)4-8(6)10(11,12)13/h2-4,9H,5H2,1H3 |
Clé InChI |
KAGUVSLJCBRLNZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2CO2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




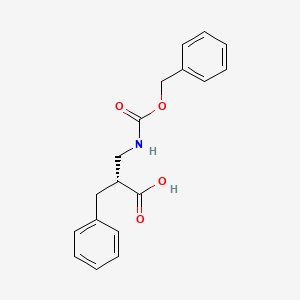
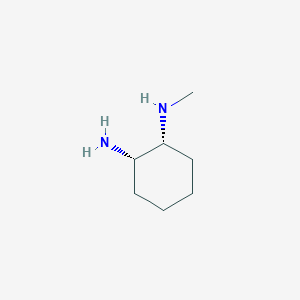

![1-(4-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine](/img/structure/B13519953.png)
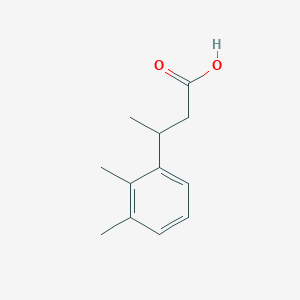
![Ethyl5-[(methylamino)methyl]-1,3,4-thiadiazole-2-carboxylatehydrochloride](/img/structure/B13519964.png)
![N-[(5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide](/img/structure/B13519967.png)
